molecular formula C13H21NO B13319259 4-[(1-Phenylpropyl)amino]butan-2-ol

4-[(1-Phenylpropyl)amino]butan-2-ol

Cat. No.: B13319259
M. Wt: 207.31 g/mol
InChI Key: REVLZEWOTOZMDM-UHFFFAOYSA-N
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Description

Preparation Methods

Chemical Reactions Analysis

4-[(1-Phenylpropyl)amino]butan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The hydroxyl group in the butanol backbone can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.

    Reduction: The compound can be reduced to form a secondary amine or a primary alcohol, depending on the specific reaction pathway.

    Substitution: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-[(1-Phenylpropyl)amino]butan-2-ol involves its interaction with various molecular targets and pathways. The phenylpropyl group can interact with hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

4-[(1-Phenylpropyl)amino]butan-2-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

4-(1-phenylpropylamino)butan-2-ol

InChI

InChI=1S/C13H21NO/c1-3-13(14-10-9-11(2)15)12-7-5-4-6-8-12/h4-8,11,13-15H,3,9-10H2,1-2H3

InChI Key

REVLZEWOTOZMDM-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)NCCC(C)O

Origin of Product

United States

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